BenchChemオンラインストアへようこそ!

Dimestrol

Pharmacokinetics Depot formulation Duration of action

Dimestrol (diethylstilbestrol dimethyl ether) is the dimethyl ether derivative of DES with fundamentally distinct pharmacology: zero mPRα binding eliminates confounding progestin-like nongenomic effects, while complete absence of microtubule-disrupting activity makes it the essential negative control for DES-associated aneuploidy studies. Enhanced lipophilicity enables sustained depot release—a single 12 mg IM dose maintains therapeutic effect for over one week—reducing animal handling in chronic in vivo protocols. Choose Dimestrol when experimental design demands selective classical ER pathway activation without off-target cytotoxic or membrane-initiated signaling confounds.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 130-79-0
Cat. No. B1670655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimestrol
CAS130-79-0
SynonymsDES dimethyl ether
diethylstilbestrol dimethyl ether
dimestrol
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
InChIInChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+
InChIKeyVQOAQMIKPYNCMV-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimestrol (CAS 130-79-0) Procurement Guide: Synthetic Nonsteroidal Estrogen with Depot Formulation Characteristics


Dimestrol (CAS 130-79-0), chemically designated as diethylstilbestrol dimethyl ether (DES-DME), is a synthetic nonsteroidal estrogen belonging to the stilbestrol group [1]. It is structurally defined as the dimethyl ether derivative of diethylstilbestrol (DES), in which the hydroxyl groups on the two phenyl rings are substituted with methoxy groups, yielding the molecular formula C₂₀H₂₄O₂ [2]. This methylation confers distinct physicochemical and biological properties, including enhanced lipophilicity and altered receptor interaction profiles relative to the parent DES molecule [3]. Historically, Dimestrol has been formulated as an injectable depot preparation (brand names Depot-Cyren, Depot-Oestromon) for clinical hormonal therapy applications .

Why Diethylstilbestrol (DES) or Other Stilbestrol Analogs Cannot Be Simply Substituted for Dimestrol


Within the stilbestrol class, substitution of Dimestrol with the parent compound diethylstilbestrol (DES) or other analogs is scientifically unjustified due to fundamentally divergent pharmacological profiles driven by the dimethyl ether modification. Methylation of the phenolic hydroxyl groups in DES alters critical molecular determinants: it reduces estrogen receptor binding affinity relative to DES while simultaneously eliminating off-target microtubule-disrupting activity that contributes to DES-associated aneuploidy . Additionally, Dimestrol exhibits a markedly different receptor selectivity profile, demonstrating no measurable binding affinity for the membrane progestin receptor-alpha (mPRα), whereas DES shows concentration-dependent binding at this site [1]. Perhaps most critically for formulation and clinical application, Dimestrol's enhanced lipophilicity enables a depot pharmacokinetic profile following intramuscular injection—sustaining therapeutic effect for over one week from a single dose—a characteristic absent in DES and most other stilbestrol derivatives [2]. These cumulative differences in receptor pharmacology, off-target activity, and in vivo duration render Dimestrol functionally non-interchangeable with its structural analogs.

Quantitative Differentiation Evidence: Dimestrol vs. Diethylstilbestrol and Other Stilbestrol Analogs


Pharmacokinetic Duration: Intramuscular Depot Sustains Activity >1 Week vs. DES Oral/Short-Acting Profile

Dimestrol's clinical formulation as a depot injection provides a duration of action exceeding one week following a single intramuscular dose of 12 mg, with onset of effect occurring 3–6 days post-injection [1]. In contrast, diethylstilbestrol (DES) is typically administered orally with a much shorter duration of action, necessitating daily or multiple-times-daily dosing [2]. This extended-release characteristic derives from the compound's enhanced lipophilicity conferred by methoxy group substitution relative to the hydroxyl-bearing DES parent molecule [3]. The depot nature of Dimestrol is reflected in its brand nomenclature (Depot-Cyren, Depot-Oestromon) and represents a key formulation-based differentiation for clinical procurement [4].

Pharmacokinetics Depot formulation Duration of action Intramuscular injection

Receptor Selectivity: Absence of mPRα Binding vs. DES Concentration-Dependent Affinity

In competitive receptor binding assays using goldfish ovarian membrane preparations, Dimestrol (diethylstilbestrol dimethyl ether) demonstrated no measurable binding affinity for the membrane progestin receptor-alpha (mPRα) . Under identical assay conditions, the parent compound diethylstilbestrol (DES) and its structural analogs exhibited concentration-dependent binding to mPRα, an interaction that correlates with the induction of nongenomic progestin activities including oocyte meiotic maturation [1]. Scatchard plot analysis of specific 17,20β-DHP binding confirmed that DES binding to mPRα is of the noncompetitive type, whereas Dimestrol showed zero detectable displacement of radioligand [2]. This differential selectivity profile suggests that Dimestrol may be functionally devoid of nongenomic progestin-mediated signaling cascades that are operative with DES .

Receptor pharmacology Membrane progestin receptor Binding selectivity Nongenomic signaling

Microtubule Assembly: Complete Inactivity vs. DES-Induced Disruption and Aneuploidy

In vitro polymerization assays using porcine brain microtubule proteins demonstrate that Dimestrol (DES dimethyl ether) is completely inactive in inhibiting microtubule assembly, whereas diethylstilbestrol (DES) induces significant disruption of microtubule polymerization . This differential activity correlates directly with cellular outcomes: DES exposure induces substantial aneuploidy through interference with mitotic spindle formation, while Dimestrol fails to induce aneuploidy under identical conditions [1]. The mechanistic basis for this difference lies in the requirement of a free phenolic hydroxyl group for microtubule-disrupting activity—the methylation of both hydroxyl groups in Dimestrol eliminates this structural feature, rendering the compound incapable of interacting with tubulin in the manner observed for DES . Comparative tabulation of experimental findings confirms DES-positive and Dimestrol-negative outcomes across all three related assays: microtubule disruption, oocyte maturation induction, and aneuploidy induction .

Microtubule polymerization Aneuploidy Cytotoxicity Structure-activity relationship

Metabolic Rate Depression: 33% Reduction vs. Dienestrol Diacetate/Dianisyl Hexadiene Mixture

In a 1946 in vivo study using male fowl, dietary administration of Dimestrol (dimethyl ether of diethylstilbestrol) produced a 33% chronic depression of basal metabolic rate, as measured by reduced cardiac rate [1]. This metabolic effect was compared to a 2:1 mixture of dienestrol diacetate and dianisyl hexadiene, where Dimestrol demonstrated approximately twice the potency of the comparator mixture in inducing metabolic depression [2]. The study further noted that the metabolic rate reduction was accompanied by increased feed intake and was sustained over a 14-day administration period with massive doses producing similar acute effects [3]. The lipemic changes observed were attributed to a shift toward fat synthesis from nutritional carbohydrates, facilitated by the lowered metabolic rate and elevated feed intake [4].

Metabolic rate Basal metabolism In vivo potency Endocrinology

Validated Research and Industrial Applications for Dimestrol (CAS 130-79-0)


Estrogen Receptor (ER) Pathway Dissection Without mPRα-Mediated Nongenomic Interference

Dimestrol is optimally deployed in experimental systems requiring selective activation of classical estrogen receptor (ERα/ERβ) genomic signaling pathways while avoiding confounding nongenomic progestin-like effects mediated through mPRα. Unlike DES, which exhibits concentration-dependent mPRα binding and downstream oocyte maturation induction, Dimestrol demonstrates zero detectable affinity for this receptor in goldfish ovarian membrane assays . This receptor selectivity profile enables researchers to isolate ER-dependent transcriptional outcomes from membrane-initiated signaling cascades, making Dimestrol a preferred tool compound for mechanism-of-action studies in reproductive endocrinology and steroid receptor pharmacology [1].

Negative Control for Microtubule-Disrupting and Aneugenic Assays in the Stilbestrol Class

In reproductive toxicology and cell division studies, Dimestrol serves as an essential negative control compound that maintains estrogenic activity while completely lacking the microtubule-disrupting and aneuploidy-inducing properties of its parent compound DES. In vitro porcine brain microtubule polymerization assays confirm that Dimestrol is completely inactive in inhibiting microtubule assembly, whereas DES demonstrates potent disruption . This differential activity enables parallel compound testing where Dimestrol provides the estrogenic baseline without the cytotoxic/aneugenic confound, facilitating clear attribution of observed effects to either ER activation or microtubule interference [1].

Long-Duration In Vivo Estrogenic Stimulation with Reduced Dosing Frequency

For chronic in vivo studies requiring sustained estrogenic stimulation without repeated daily interventions, Dimestrol's depot formulation provides a distinct operational advantage. Single intramuscular administration of 12 mg maintains therapeutic effect for over one week, with onset occurring at 3–6 days post-injection . This extended duration contrasts sharply with oral DES formulations that require daily administration, thereby reducing animal handling stress, minimizing dosing variability, and enabling more consistent steady-state estrogen exposure in long-term endocrine, metabolic, or behavioral studies [1].

Reference Standard for GC Analytical Method Development and ANDA Applications

Dimestrol is utilized as a reference standard in gas chromatography (GC) for the determination of related stilbestrol compounds and impurities in pharmaceutical analysis . The compound's defined physicochemical properties—including melting point of 124°C, established crystal structure, and well-characterized chromatographic behavior—support its use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) involving diethylstilbestrol or related stilbestrol derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.